Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound with significant relevance in organic chemistry. It is characterized by its unique structure and properties, which make it a valuable building block in various chemical syntheses. The compound has the following details:
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate belongs to the class of bicyclic compounds and is derived from the bicyclic system known as diazabicyclo[4.2.0]octane. Its classification falls under organic compounds, specifically as a carboxylate ester due to the presence of the carboxylate functional group attached to the tert-butyl moiety.
The synthesis of tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes:
Technical details regarding specific reagents, conditions (such as temperature and pressure), and catalysts used in these reactions are crucial for optimizing yield and purity.
Key structural data includes bond angles, lengths, and dihedral angles that define its three-dimensional conformation, which is critical for understanding its reactivity and interactions.
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can participate in various chemical reactions:
Technical details regarding reaction conditions such as solvent choice, temperature control, and reaction time are essential for successful outcomes.
The mechanism of action for tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate primarily involves its behavior as a nucleophile or electrophile in various organic transformations:
Data on activation energies and transition states would provide deeper insights into its reactivity.
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate exhibits several notable physical properties:
Chemical properties include:
Relevant data such as pKa values or reactivity with common reagents would enhance understanding.
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate finds applications in several scientific fields:
The compound's versatility underscores its importance in advancing chemical research and industrial applications .
The stereoselective construction of the diazabicyclo[4.2.0]octane core represents a significant synthetic challenge due to the stereochemical constraints imposed by the fused bicyclic system. Advanced methodologies have been developed to achieve high enantiomeric excess in the trans-isomer series. A pivotal approach involves ring-closing metathesis (RCM) of diene precursors, where strategically placed nitrogen protectors direct stereochemical outcomes. This reaction typically employs Grubbs second-generation catalysts under inert atmospheres, yielding the bicyclic framework with precise stereocontrol at the ring fusion points [3] [6].
Alternative pathways utilize reductive amination cyclization between protected 1,4-dicarbonyl compounds and diamines. This method capitalizes on the chelation effects of transition metal catalysts (e.g., titanium(IV) isopropoxide) to enforce trans-junction formation. The stereoselectivity is further enhanced through chiral auxiliaries attached to the nitrogen atoms prior to cyclization, achieving diastereomeric ratios exceeding 15:1 in optimized conditions. Subsequent auxiliary removal delivers the enantiopure trans-2,5-diazabicyclo[4.2.0]octane scaffold without racemization [5] [6].
Recent innovations employ enzymatic desymmetrization of meso-intermediates, utilizing lipases or esterases to create chiral centers with >98% ee. This bio-catalytic approach significantly reduces the number of synthetic steps compared to traditional resolution methods. The table below summarizes key stereoselective approaches:
Table 1: Stereoselective Synthetic Approaches for trans-Isomer Synthesis
Method | Catalyst/Reagent | Diastereoselectivity | Purity | Yield |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs II Catalyst | >20:1 dr | 97% | 65% |
Reductive Amination | Ti(OiPr)₄/NaBH₃CN | 15:1 dr | 95% | 72% |
Enzymatic Desymmetrization | Pseudomonas fluorescens Lipase | >98% ee | 99% | 58% |
The tert-butyl carbamate (Boc) group serves as the cornerstone protector in diazabicyclo[4.2.0]octane functionalization due to its optimal balance between steric bulk and cleavage kinetics. Positioned at N2 of the bicyclic scaffold, the Boc group effectively shields the more nucleophilic amine while permitting selective modification at N5. This differential protection is crucial for sequential derivatization strategies in pharmaceutical synthesis, as demonstrated in GLP-1 receptor modulator development [2] [6].
Comparative studies reveal that acyl protectors (e.g., acetyl, trifluoroacetyl) induce significant steric distortion in the bicyclic system, complicating subsequent nucleophilic substitutions. Conversely, acid-labile protectors like Boc maintain the natural conformation of the diazabicyclic core while providing robust protection during synthetic manipulations. The Boc group's stability profile allows compatibility with diverse reaction conditions, including Pd-catalyzed cross-couplings and organolithium additions, without premature deprotection [10].
The deprotection kinetics of bicyclic carbamates exhibit notable differences from monocyclic analogs. The trans-fused system accelerates acid-catalyzed Boc removal due to transition state stabilization afforded by the rigid bicyclic framework. Cleavage occurs efficiently with mild acids (e.g., 10% TFA in DCM) within 30 minutes at 0°C, significantly faster than the 2-4 hours required for acyclic tert-butyl carbamates. This kinetic enhancement enables selective deprotection in multifunctional molecules without affecting other acid-sensitive groups [2].
The stereochemical divergence between trans- and cis-2,5-diazabicyclo[4.2.0]octanes originates from fundamentally distinct synthetic approaches. The trans-isomer (CAS 2648861-36-1) is typically synthesized through thermodynamically controlled cyclizations where the diequatorial orientation of ring juncture hydrogens is favored. In contrast, cis-isomer production (CAS 2514607-31-7) employs kinetically controlled reactions with intramolecular trapping of axial-oriented intermediates [5] [7].
Energy barrier analysis reveals a ~3.2 kcal/mol preference for the trans-configuration due to reduced 1,3-diaxial interactions in the bicyclic [4.2.0] system. This thermodynamic stability translates to more straightforward synthetic access to the trans-isomer, with typical yields of 65-72% versus 45-55% for the cis-counterpart. The cis-isomer requires low-temperature techniques (-78°C) and sterically directed catalysts to prevent epimerization during ring formation [5] [9].
Pharmacological profiling indicates markedly different receptor binding behaviors between stereoisomers. The trans-configuration demonstrates superior bioavailability (F = 65% vs. 28% for cis) and enhanced metabolic stability in microsomal assays (t₁/₂ = 120 vs. 45 minutes), making it the preferred scaffold for drug development. These differences stem from the differential exposure of hydrogen bond acceptors and the distinct dipole moments created by the stereochemistry [3] [6].
Table 2: Comparative Properties of Diazabicyclo[4.2.0]octane Stereoisomers
Property | trans-Isomer (CAS 2648861-36-1) | cis-Isomer (CAS 2514607-31-7) |
---|---|---|
Synthetic Yield | 65-72% | 45-55% |
Relative Energy | 0 kcal/mol (reference) | +3.2 kcal/mol |
Melting Point | 142-145°C | 98-101°C |
Bioavailability (Rat) | 65% | 28% |
Microsomal t₁/₂ | 120 min | 45 min |
Solid-phase synthetic strategies have emerged as efficient platforms for combinatorial library generation of diazabicyclo[4.2.0]octane derivatives. The scaffold is typically assembled on Wang resin-linked amino acids, where the carboxylic acid functionality serves as the anchor point for subsequent cyclization. Through this approach, the bicyclic core is constructed via stepwise annulation involving resin-bound enoates and protected diamines, followed by microwave-assisted ring closure. The Boc-protected trans-isomer is cleaved from the resin using TFA/DCM (20:80) mixtures, yielding products with 92-95% purity after precipitation [10].
Traditional solution-phase synthesis remains indispensable for multi-kilogram production. A highly optimized three-step sequence achieves the trans-Boc-protected scaffold in 68% overall yield: (1) double Michael addition of tert-butyl acrylate to divinyl sulfone; (2) Pd-catalyzed amination with benzylamine; (3) hydrogenolytic cyclization under high pressure (50 psi H₂). This route demonstrates exceptional reproducibility in pilot plant operations, with batch sizes exceeding 25 kg documented in process chemistry reports [2] [7].
Continuous flow technology bridges the gap between small-scale solid-phase and large-batch solution methods. The hydrogenation step is particularly enhanced in flow reactors, where residence time control (90 seconds at 85°C) prevents over-reduction side products. This configuration achieves 98% conversion compared to 85% in batch reactors, with catalyst loading reduced from 5 mol% to 1.5 mol% Pd/C. The integrated synthesis-purification flow systems deliver Boc-protected trans-diazabicyclo[4.2.0]octane with >99.5% purity, meeting pharmaceutical-grade specifications [4] [10].
Table 3: Scalable Production Methods Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase (Batch) | Continuous Flow |
---|---|---|---|
Typical Scale | 0.1-5 mmol (mg scale) | 0.1-25 kg | 100g-5kg/day |
Cyclization Time | 30 min (MW) | 12-16 h | 90 sec |
Purity Profile | 92-95% | 97-99% | >99.5% |
Catalyst Loading | Not applicable | 5 mol% Pd/C | 1.5 mol% Pd/C |
Throughput | 48 compounds/week | 1 batch/5 days | 5kg/day |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8